3,7-Dibromo-10H-phenothiazine serves as a valuable building block in organic synthesis. Its two bromine substituents can be readily displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups at these positions. This versatility makes it a key intermediate for the synthesis of various novel compounds with potential applications in different fields, including pharmaceuticals, materials science, and agrochemicals. Source: Molport:
Research suggests that 3,7-dibromo-10H-phenothiazine possesses some interesting biological activities. Studies have shown that it exhibits moderate antiproliferative effects against certain cancer cell lines, indicating its potential as a lead compound for the development of novel anticancer agents. Source: BLD Pharm:
The unique structure of 3,7-dibromo-10H-phenothiazine, containing both aromatic and heterocyclic rings, makes it a potential candidate for the development of functional materials. Some studies have explored its use in the preparation of photoactive materials and organic semiconductors. Source: PubChem, PubChem CID: 10H-Phenothiazine, 3,7-dibromo-10-phenyl: )
3,7-dibromo-10H-phenothiazine is a brominated derivative of 10H-phenothiazine with the molecular formula C₁₂H₇Br₂NS and a molecular weight of 357.06 g/mol. It is characterized by the presence of bromine atoms at the 3 and 7 positions on the phenothiazine ring system. This compound exhibits a unique non-planar "butterfly" conformation that helps suppress intra-molecular aggregation, reducing the formation of excimers . Its CAS number is 21667-32-3.
There is no scientific research readily available on the mechanism of action of 3,7-dibromo-10H-phenothiazine.
The primary reaction for synthesizing 3,7-dibromo-10H-phenothiazine involves the bromination of 10H-phenothiazine in acetic acid using bromine. The reaction conditions typically require stirring at room temperature for an extended period (approximately 16 hours) under an inert atmosphere . The following reaction can be summarized as:
This process yields a brown solid product with high purity.
Several synthetic routes have been documented for producing 3,7-dibromo-10H-phenothiazine:
3,7-dibromo-10H-phenothiazine finds applications in various domains:
Research indicates that 3,7-dibromo-10H-phenothiazine interacts favorably with various substrates in electronic applications. Studies have shown that its incorporation into device architectures enhances charge transport properties and stability . Further investigation into its interactions with different materials could elucidate more about its potential in advanced electronic applications.
Several compounds share structural characteristics with 3,7-dibromo-10H-phenothiazine:
Compound Name | Structure Type | Key Features |
---|---|---|
Chlorpromazine | Phenothiazine derivative | Antipsychotic medication |
Promethazine | Phenothiazine derivative | Antihistamine used for allergies |
Triphenylamine | Amine derivative | Used in organic electronics |
Tetrahydroquinoline | Heterocyclic amine | Known for its electron-donating properties |
Carbazole | Heterocyclic compound | Used in organic light-emitting diodes |
What sets 3,7-dibromo-10H-phenothiazine apart from these similar compounds is its specific bromination pattern and non-planar conformation. These features contribute to its unique electronic properties and potential applications in advanced materials science.
3,7-Dibromo-10H-phenothiazine serves as a critical building block in organic photovoltaic systems, demonstrating exceptional performance characteristics that make it highly valuable for solar energy conversion applications [1]. The compound exhibits unique non-planar butterfly conformation which effectively suppresses intramolecular aggregation and prevents excimer formation, properties that are essential for efficient charge transport in photovoltaic devices [1].
Research has demonstrated that phenothiazine-based small molecules incorporating this compound achieve power conversion efficiencies ranging from 4.81% to 7.35% in bulk heterojunction solar cells [2]. The compound's electron-rich nitrogen and sulfur atoms provide stronger donor character compared to other organic semiconductors such as triphenylamine, tetrahydroquinoline, and carbazole [1]. This enhanced donor capability results in improved hole-accepting and transporting abilities in photovoltaic applications [3].
Systematic studies on structural modifications reveal that the brominated derivatives exhibit red-shifted absorption spectra, with maximum absorption extending from 400 nanometers to nearly 950 nanometers [4]. The incorporation of bromine substituents reduces the energy gap from 2.30 to 2.14 electron volts, which contributes to enhanced light harvesting capabilities [4]. Device performance metrics show open-circuit voltages ranging from 1.54 to 1.78 volts, indicating excellent energy level alignment with common donor polymers [4].
Parameter | Value Range | Reference Condition |
---|---|---|
Power Conversion Efficiency | 4.81% - 7.35% | After solvent vapor annealing |
Short-Circuit Current Density | 8.73 - 11.98 mA/cm² | AM 1.5G illumination |
Open-Circuit Voltage | 0.95 - 0.99 V | Standard test conditions |
Fill Factor | 0.58 - 0.62 | Optimized device structure |
The enhanced performance after solvent vapor annealing treatment is attributed to improved crystallinity, molecular ordering, and shorter π-π stacking distances of the small molecule donors [2]. These morphological improvements facilitate better charge separation and transport, leading to reduced recombination losses in the active layer [2].
3,7-Dibromo-10H-phenothiazine demonstrates remarkable effectiveness as a hole-transport material in perovskite solar cells, with derivatives achieving power conversion efficiencies exceeding 22% [5] [6]. The compound's incorporation into self-assembled monolayer systems, particularly as Br-2EPT (2-(3,7-dibromo-10H-phenothiazin-10-yl)ethyl)phosphonic acid), creates energetically well-aligned interfaces with perovskite active layers [5].
The brominated phenothiazine core provides reduced highest occupied molecular orbital energy levels, which minimizes energy-band shift and energy loss, resulting in higher open-circuit voltages [5]. Research demonstrates that bromine substituents form halogen bonds with perovskite materials while sulfur atoms in the phenothiazine structure passivate Lewis acid defects [5]. These interactions significantly improve charge extraction and transport while enhancing device efficiency and long-term stability [5].
Phenothiazine-based copolymers synthesized through palladium-catalyzed direct arylation reactions with 3,7-dibromo-10-(2-octyldodecyl)phenothiazine achieve power conversion efficiencies ranging from 21.0% to 21.8% [7]. These materials exhibit remarkable operational stability and thermostability at 85°C, making them suitable for high-temperature applications [7]. The air-doped composite films demonstrate hole mobility of 1.4 × 10⁻³ cm²V⁻¹s⁻¹ and electrical conductivity of 225 μS/cm⁻¹ [7].
Material System | Power Conversion Efficiency | Hole Mobility | Operating Temperature |
---|---|---|---|
Br-2EPT Monolayer | 22.44% (certified 21.81%) | Not specified | Room temperature |
p-PTZ-EBEM Copolymer | 21.0% - 21.8% | 1.4 × 10⁻³ cm²V⁻¹s⁻¹ | 85°C stable |
2BrPXZPA Derivative | 22.93% (certified 22.38%) | Not specified | Room temperature |
The exceptional performance of phenothiazine-based hole transport layers stems from their stronger electron-donating ability compared to carbazole derivatives, which provides better energy level matching and decreased energy loss [6]. Inverted perovskite solar cells incorporating these materials show decreased trap state density and improved crystal growth without obvious grain boundaries in the vertical direction [6].
3,7-Dibromo-10H-phenothiazine serves as a terminal functional group in self-assembled monolayer formation, particularly when combined with phosphonic acid anchoring groups for surface modification applications [5] [8]. The compound's unique molecular structure enables controlled assembly on indium tin oxide and other conductive oxide substrates through multiple binding mechanisms [9].
The fabrication process typically involves solution-based deposition methods using anhydrous ethanol as the primary processing solvent [5]. Optimal concentrations range from 1 millimolar (0.465 mg/mL) to 1.0 mg/mL, with spin-coating procedures conducted at 3000 rpm for 30 seconds followed by thermal annealing at 100°C for 10 minutes [5]. This processing approach ensures uniform monolayer coverage and strong substrate adhesion [5].
X-ray photoelectron spectroscopy analysis confirms successful monolayer formation through the detection of boron-oxygen-metal bonds when boric acid anchoring groups are employed [9]. The formation process is remarkably rapid, with efficient self-assembled monolayer establishment occurring within 30 seconds of solution contact [9]. Surface coverage measurements indicate maximum surface density of assembly molecules reaching 5 molecules per square nanometer under optimized conditions [10].
Processing Step | Condition | Duration | Temperature |
---|---|---|---|
Substrate Cleaning | UV-ozone treatment | 15 minutes | Room temperature |
Solution Preparation | 1 mM in anhydrous ethanol | - | Room temperature |
Spin Coating | 3000 rpm | 30 seconds | Room temperature |
Thermal Annealing | Hotplate heating | 10 minutes | 100°C |
The self-assembly mechanism involves initial physisorption followed by chemisorption through anchor-substrate interactions [8]. Phosphonic acid anchors demonstrate superior binding strength compared to carboxylic acid alternatives, with integration of projected crystal orbital Hamilton population values reaching -3.70 electron volts [9]. This strong chemical bonding ensures monolayer stability under operational conditions [9].
Advanced fabrication techniques include vapor-phase deposition methods which require exposure of clean substrates to controlled atmospheres containing the phenothiazine derivatives [8]. These methods provide alternative processing routes for temperature-sensitive substrates or applications requiring ultra-thin uniform coverage [8].
Structural modifications of 3,7-dibromo-10H-phenothiazine enable precise control over optoelectronic properties through systematic molecular engineering approaches [11] [4]. The introduction of bromine substituents at the 3,7-positions creates significant changes in electronic structure, absorption characteristics, and charge transport properties compared to unsubstituted phenothiazine derivatives [4].
Density functional theory calculations reveal that bromination reduces the highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap from 2.30 to 2.14 electron volts, resulting in enhanced light absorption in the visible and near-infrared regions [4]. The planar geometries achieved through structural modifications contribute to improved π-electron conjugation and enhanced charge delocalization [4]. Bond length measurements between donor and acceptor units range from 1.405 to 1.411 Angstroms, indicating substantial conjugation between molecular components [4].
Optical property modulation demonstrates remarkable sensitivity to substitution patterns and molecular conformation [12]. Phenothiazine derivatives with sulfone oxidation exhibit significantly different fluorescence quantum yields, ranging from 52% in the reduced form to 6% in the oxidized state [12]. This dramatic change results from the strong electron-withdrawing conjugation effect of the sulfone group, which stabilizes the highest occupied molecular orbital and modulates electronic transitions [12].
Structural Feature | Energy Gap (eV) | Maximum Absorption (nm) | Fluorescence Quantum Yield |
---|---|---|---|
Unsubstituted Phenothiazine | 2.69 - 2.76 | 490 | 40% |
3,7-Dibromo Derivative | 2.14 - 2.30 | 400 - 950 | Variable |
Sulfone-Oxidized Form | Modified | Blue-shifted | 6% |
Aldehyde-Substituted Form | 2.32 - 2.50 | Orange-red region | Not specified |
The incorporation of electron-withdrawing acceptor units creates donor-π-acceptor configurations that significantly influence charge transfer characteristics [13]. Time-dependent density functional theory studies demonstrate that structural modifications affect both local excitation and intramolecular charge transfer processes [14]. The balance between these processes determines the overall photophysical behavior and device performance characteristics [14].
Thermal stability analysis shows that most phenothiazine derivatives maintain structural integrity up to temperatures exceeding 120°C, with glass transition temperatures varying based on substitution patterns [3]. The highly nonplanar conformation of the phenothiazine ring system prevents close intermolecular interactions that typically lead to aggregate formation, thereby maintaining favorable optoelectronic properties in solid-state applications [3] [15].